![molecular formula C11H10O2 B158806 [2-(2-Furyl)phenyl]methanol CAS No. 139697-88-4](/img/structure/B158806.png)

[2-(2-Furyl)phenyl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

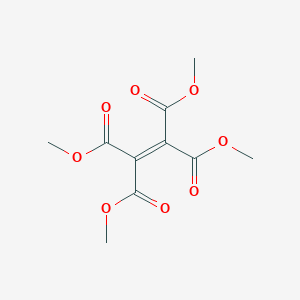

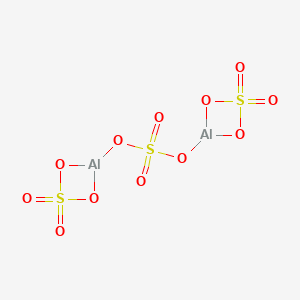

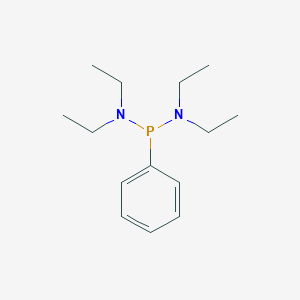

“[2-(2-Furyl)phenyl]methanol” is a chemical compound with the molecular formula C11H10O2 . It has an average mass of 174.196 Da and a mono-isotopic mass of 174.068085 Da . The compound is also known by other names such as “(furan-2-yl)(phenyl)methanol” and "2-Furanmethanol, α-phenyl-" .

Molecular Structure Analysis

The molecular structure of “[2-(2-Furyl)phenyl]methanol” consists of 11 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . Unfortunately, the specific details about the molecular structure could not be retrieved due to expired search results.

Physical And Chemical Properties Analysis

“[2-(2-Furyl)phenyl]methanol” has a density of 1.2±0.1 g/cm3, a boiling point of 265.3±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.2±3.0 kJ/mol and a flash point of 114.3±23.2 °C . The compound has a molar refractivity of 49.4±0.3 cm3, and it accepts 2 hydrogen bonds and donates 1 .

Wissenschaftliche Forschungsanwendungen

Anti-leishmanial Activity

2-furyl(phenyl)methanol, isolated from Atractilis gummifera roots, exhibits notable activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. This compound showed significant effects against the promastigote form of the parasite (Deiva et al., 2019).

Synthesis Applications

A photo-induced rearrangement of 2'-arylisoflavones, including furyl, has been developed for synthesizing (2-hydroxyphenyl)(fused phenyl)methanones. This method is environmentally friendly and cost-efficient, as it uses ethanol as the solvent and requires no transition metal catalysts (Wang et al., 2019).

Photometric Method Development

A photometric procedure was developed for methanol determination, using a reaction involving phenyl hydrazin and dinitride sulfanilic acid. This method is highly sensitive and selective, even in the presence of furyl alcohol (Putilina & Tsygal'nitskaia, 1989).

NMR Studies

E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester were investigated using NMR spectroscopy in various solvents to understand their conformations. The study found no conformational preferences for these compounds in different solvents (Forgó, Felfoeldi, & Pálinkó, 2005).

Fluorination Reactions

The fluorination of (2-furyl)methanol with sulfur tetrafluoride produced (2-fluoromethyl) furan and 2-fluoro-1-phenylethane. This process involved triethylamine or pyridine in dichloromethane or cyclohexane solution at −50°C (Janzen & Marat, 1988).

Enzyme Inhibitory Activity

A study on 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives revealed good enzyme inhibitory activity. One compound in particular exhibited excellent inhibitory effects against acetyl- and butyrylcholinesterase, indicating potential therapeutic applications (Hussain et al., 2017).

Carbon-13 NMR Studies

A series of trisubstituted methanols, including 2-furyl, were studied using carbon-13 NMR. The chemical shifts of specific carbon atoms in these compounds followed additive models with high accuracy (Avendaño, de Diego, & Elguero, 1990).

Alzheimer's Disease Research

A new series of multifunctional amides, including 2-furyl(1-piperazinyl)methanone, was synthesized and tested for enzyme inhibitory potentials against Alzheimer's disease. The compounds showed moderate inhibitory potentials and mild cytotoxicity (Hassan et al., 2018).

Safety And Hazards

“[2-(2-Furyl)phenyl]methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

[2-(furan-2-yl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7,12H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLMKRIYULDNBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445999 |

Source

|

| Record name | [2-(2-furyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Furyl)phenyl]methanol | |

CAS RN |

139697-88-4 |

Source

|

| Record name | [2-(2-furyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)

![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)